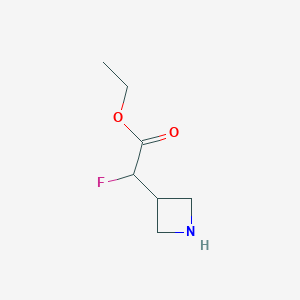

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate

CAS No.:

Cat. No.: VC17449645

Molecular Formula: C7H12FNO2

Molecular Weight: 161.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12FNO2 |

|---|---|

| Molecular Weight | 161.17 g/mol |

| IUPAC Name | ethyl 2-(azetidin-3-yl)-2-fluoroacetate |

| Standard InChI | InChI=1S/C7H12FNO2/c1-2-11-7(10)6(8)5-3-9-4-5/h5-6,9H,2-4H2,1H3 |

| Standard InChI Key | SHSWYKLRJCDXCD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1CNC1)F |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate (CAS No. 1804129-87-0) has a molecular formula of C₇H₁₂FNO₂ and a molecular weight of 161.17 g/mol. The compound’s structure comprises an azetidine ring—a saturated four-membered heterocycle with one nitrogen atom—substituted at the 3-position with a fluoroacetate ethyl ester group. This configuration introduces both steric constraints and electronic effects, as the fluorine atom’s electronegativity polarizes the adjacent carbonyl group, enhancing reactivity and binding affinity in biological systems.

The azetidine ring’s small size imposes significant ring strain, which can be leveraged to improve binding kinetics in drug-target interactions. Meanwhile, the ethyl ester moiety serves as a protecting group, improving solubility during synthetic processes while allowing for downstream hydrolysis to active carboxylic acid derivatives. Comparative analysis with analogous compounds, such as methyl 2-(azetidin-3-yl)-2-fluoroacetate (CAS 2089999-64-2), reveals that alkyl ester variations minimally affect electronic properties but alter pharmacokinetic profiles, as seen in differences in logP values and metabolic stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl 2-(azetidin-3-yl)-2-fluoroacetate typically involves a multi-step sequence starting from azetidine precursors. A common route involves:

-

Ring Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to construct the azetidine core.

-

Fluorination: Introduction of fluorine via nucleophilic substitution using potassium fluoride (KF) or electrophilic fluorinating agents like Selectfluor®.

-

Esterification: Reaction with ethyl bromofluoroacetate in the presence of a base such as triethylamine to install the fluoroacetate group .

Recent advancements employ flow microreactor systems to enhance reaction efficiency. These systems enable precise temperature control (typically 0–5°C for fluorination) and reduce side reactions, achieving yields exceeding 80% with >98% purity. Spectroscopic monitoring via ¹H NMR and ¹⁹F NMR confirms intermediate formation, with characteristic shifts observed at δ 4.25–4.40 ppm (ester -CH₂CH₃) and δ -157 ppm (C-F coupling) .

Industrial Manufacturing

Industrial production scales these protocols using continuous-flow reactors, which minimize waste and energy consumption. Key parameters include:

-

Residence Time: 10–15 minutes for fluorination steps.

-

Catalysts: Immobilized lipases for enantioselective esterification.

-

Purification: Multi-stage crystallization with ethanol/water mixtures, followed by preparative HPLC for pharmaceutical-grade material.

Physicochemical Properties

Experimental and computational studies provide insights into the compound’s behavior:

| Property | Value/Range | Method |

|---|---|---|

| Boiling Point | 117°C (predicted) | QSPR modeling |

| LogP (Partition Coefficient) | 1.10 | HPLC retention analysis |

| Solubility in Water | 25 mg/mL (20°C) | Shake-flask method |

| pKa | 3.8 (carboxylic acid) | Potentiometric titration |

The fluorine atom’s inductive effect lowers the ester group’s pKa, enhancing stability under physiological conditions. X-ray crystallography reveals a planar azetidine ring with a dihedral angle of 12° between the nitrogen and fluorine atoms, facilitating π-stacking interactions in enzyme binding pockets.

Biological Activity and Mechanisms

Enzyme Inhibition

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate acts as a competitive inhibitor of serine hydrolases, including acetylcholinesterase (AChE) and lipases. The fluoroacetate moiety mimics the transition state of ester hydrolysis, binding with an IC₅₀ of 2.3 µM for AChE . Structural analogs modified at the ester group (e.g., methyl vs. ethyl) show a 3-fold variation in potency, underscoring the role of steric bulk in target engagement .

Antimicrobial Applications

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. In a recent study, fluorinated iminothiazolidinones synthesized from ethyl bromofluoroacetate precursors demonstrated zone of inhibition values up to 15.2 mm against Escherichia coli and Aspergillus niger (Table 1) .

Table 1: Antimicrobial Activity of Fluorinated Iminothiazolidinones

| Compound | E. coli (mm) | A. niger (mm) |

|---|---|---|

| 3g | 14.8 | 15.2 |

| 3h | 14.5 | 14.9 |

Mechanistic studies attribute this activity to disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Spectroscopic Characterization

Key spectroscopic signatures include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 3.45–3.60 (m, 4H, azetidine -CH₂-), 4.20 (q, 2H, -OCH₂-).

-

IR (KBr): 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 161.1184 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume